molecular formula C22H27Cl2N3O4S2 B2491572 N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE CAS No. 1215462-27-3

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE

Cat. No.: B2491572
CAS No.: 1215462-27-3
M. Wt: 532.5
InChI Key: DMLCVBXLPHVHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-methanesulfonylbenzamide hydrochloride is a structurally complex benzothiazole-benzamide hybrid. Its core features include:

  • A benzothiazole ring substituted with a chlorine atom at position 7 and a methoxy group at position 2.
  • A methanesulfonylbenzamide moiety linked to the benzothiazole via an amide bond.
  • A diethylaminoethyl side chain attached to the benzamide nitrogen, which is protonated as a hydrochloride salt to enhance solubility.

These typically involve coupling activated carboxylic acids (e.g., acid chlorides or mixed anhydrides) with amines under Schotten-Baumann conditions or using coupling agents like EDC/HOBt .

Characterization: Standard techniques such as ¹H/¹³C NMR, IR, and mass spectrometry (GC-MS or LC-MS) are critical for structural validation . X-ray crystallography, as applied in , could confirm stereochemistry and intermolecular interactions.

Benzothiazoles are known for antitumor, antimicrobial, and anti-inflammatory activities, while sulfonyl groups often enhance metabolic stability and target binding.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4S2.ClH/c1-5-25(6-2)13-14-26(21(27)15-7-9-16(10-8-15)32(4,28)29)22-24-19-18(30-3)12-11-17(23)20(19)31-22;/h7-12H,5-6,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLCVBXLPHVHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the diethylaminoethyl group and the methanesulfonylbenzamide moiety through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring and other functional groups enable the compound to bind to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their differentiating features are summarized below:

Compound Name Core Structure Substituents Key Properties/Applications References
Target Compound Benzothiazole-benzamide - 7-Cl, 4-OCH₃ (benzothiazole)
- 4-SO₂CH₃ (benzamide)
- Diethylaminoethyl (side chain)
Enhanced solubility (HCl salt); potential kinase inhibition
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Benzamide - 4-CH₃, 2-OCH₃ (benzamide)
- 4-Cl (phenyl)
Fluorescence properties; studied via spectrofluorometry
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide - 3-CH₃ (benzamide)
- 2-hydroxy-1,1-dimethylethyl (amine)
N,O-bidentate directing group for C–H activation

Substituent Impact Analysis :

  • Benzothiazole vs.
  • Methanesulfonyl Group : The 4-SO₂CH₃ substituent is a strong electron-withdrawing group, which may improve metabolic stability and binding affinity relative to methyl or methoxy groups in analogues .
  • Diethylaminoethyl Side Chain: This hydrophilic moiety, protonated as a hydrochloride salt, likely increases aqueous solubility compared to neutral or hydrophobic side chains in other benzamides .

Spectroscopic and Physicochemical Properties

  • The target’s benzothiazole core may similarly emit in the UV-vis range but with shifted wavelengths due to the sulfonyl group’s electron-withdrawing effects .
  • Solubility : The hydrochloride salt form of the target compound likely surpasses the solubility of neutral analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which relies on polar hydroxyl groups for solubility .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Molecular Weight (g/mol) ~550 (estimated) 289.75 221.29
Melting Point (°C) Not reported 162–164 98–100
Solubility in Water High (HCl salt) Low Moderate (hydroxyl group)
Fluorescence λmax (nm) ~350 (predicted) 420 Not reported

Biological Activity

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-methanesulfonylbenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C22H26ClN3O4S
  • Molecular Weight : 487.97 g/mol
  • CAS Number : 1105188-90-6
  • Purity : 95%

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways involved in tumor growth and inflammation. The benzothiazole moiety is known for its ability to inhibit key signaling pathways that promote cancer cell proliferation and survival.

Key Biological Activities

  • Antitumor Activity
    • The compound has shown promising results in inhibiting the proliferation of several cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. Studies have demonstrated that it reduces cell viability significantly at micromolar concentrations.
    • Mechanistically, it appears to induce apoptosis and cell cycle arrest in these cancer cells by modulating the AKT and ERK signaling pathways, which are critical for cell survival and proliferation.
  • Anti-inflammatory Effects
    • Research indicates that this compound can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages (RAW264.7 cells). This suggests a dual action where it not only targets cancer cells but also mitigates inflammatory responses that can contribute to tumor progression.

Study 1: Antitumor Efficacy

A study evaluated the effects of various benzothiazole derivatives, including our compound of interest, on human cancer cell lines. The results indicated that:

CompoundIC50 (μM)Cell Line
N-(7-Chloro-4-methoxy...)1.5A431
N-(7-Chloro-4-methoxy...)2.0A549

The compound significantly inhibited cell proliferation in both lines compared to control groups, demonstrating its potential as an anticancer agent .

Study 2: Inflammatory Response Modulation

In a separate investigation into the anti-inflammatory properties:

TreatmentIL-6 (pg/mL)TNF-α (pg/mL)
Control150120
Compound5030

The data showed a marked decrease in inflammatory cytokine levels upon treatment with the compound, indicating its efficacy in reducing inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.